2-Chloroprop-2-en-1-amine hydrochloride
Overview
Description
2-Chloroprop-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C3H7Cl2N. It is a derivative of propene, where a chlorine atom is attached to the second carbon and an amine group is attached to the first carbon. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroprop-2-en-1-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-chloropropene with ammonia in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloroprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Products can include aldehydes or carboxylic acids.
Reduction: Products are typically simpler amines.
Substitution: Products vary depending on the nucleophile used but can include alcohols or other substituted amines.
Scientific Research Applications
2-Chloroprop-2-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme reactions and metabolic pathways.
Medicine: The compound is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloroprop-2-en-1-amine hydrochloride involves its interaction with various molecular targets. The chlorine atom and amine group allow it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-Chloroprop-2-en-1-amine hydrochloride: Similar structure but with the chlorine atom on the third carbon.
2-Chloropropane-1-amine hydrochloride: Similar structure but with a saturated carbon chain.
Uniqueness
2-Chloroprop-2-en-1-amine hydrochloride is unique due to its specific placement of the chlorine atom and amine group, which gives it distinct reactivity and applications compared to its similar compounds.
Properties
IUPAC Name |
2-chloroprop-2-en-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN.ClH/c1-3(4)2-5;/h1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOQGOHJIWTLRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30712407 | |
Record name | 2-Chloroprop-2-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30712407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100516-95-8 | |
Record name | 2-Chloroprop-2-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30712407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroprop-2-en-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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